1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline
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Overview
Description
1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that features a unique structure combining benzyl, bromo, dimethoxyphenyl, and pyrazolo[3,4-c]isoquinoline moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may exhibit biological activities that are of interest in drug discovery and development.
Medicine: Potential therapeutic applications could be explored based on its biological activities.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzodioxane
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
1-Benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline is unique due to its specific combination of functional groups and its potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-benzyl-5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28BrN3O4/c1-38-27-16-22-23(17-28(27)39-2)32(24-18-29(40-3)30(41-4)19-25(24)34)35-33-31(22)26(15-20-11-7-5-8-12-20)36-37(33)21-13-9-6-10-14-21/h5-14,16-19H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVUAGRPSAJJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=C(C=C4Br)OC)OC)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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